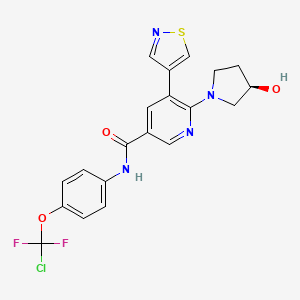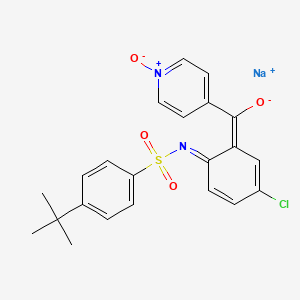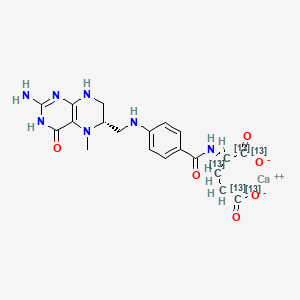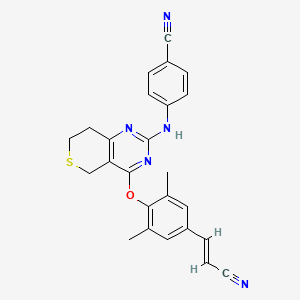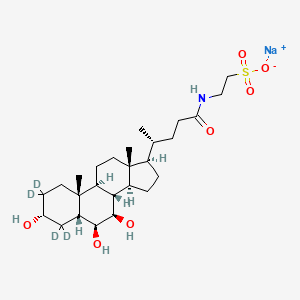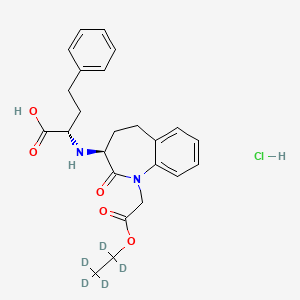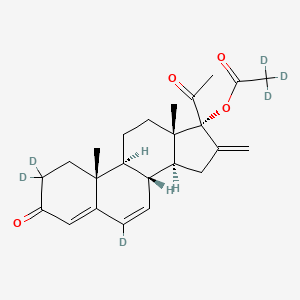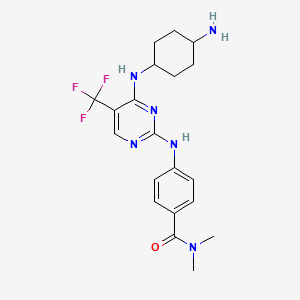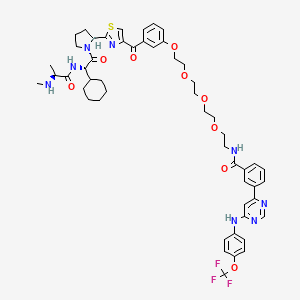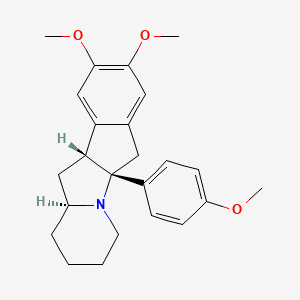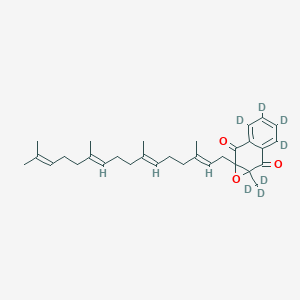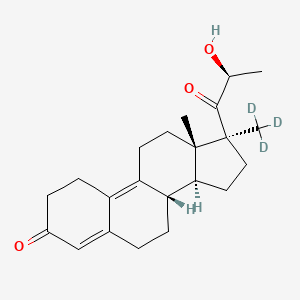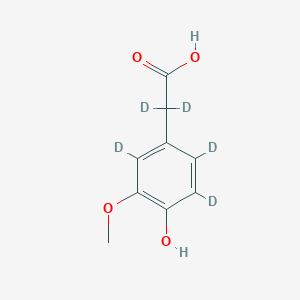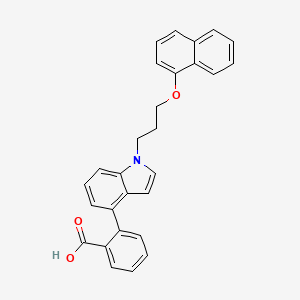
Bcl-2/Mcl-1-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bcl-2/Mcl-1-IN-1 is a small molecule inhibitor that targets the anti-apoptotic proteins Bcl-2 and Mcl-1. These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of Bcl-2 and Mcl-1 is often observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy . By inhibiting these proteins, this compound promotes apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2/Mcl-1-IN-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of benzimidazole chalcone and flavonoid scaffold-derived bicyclic compounds . The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The process may also include purification steps such as crystallization, filtration, and chromatography to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Bcl-2/Mcl-1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and specific temperature and pressure settings to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various intermediates and final compounds with modified functional groups, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Bcl-2/Mcl-1-IN-1 exerts its effects by selectively binding to the anti-apoptotic proteins Bcl-2 and Mcl-1, thereby preventing them from interacting with pro-apoptotic proteins like BAX and BAK . This disruption of protein-protein interactions leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death . The molecular targets and pathways involved in this process include the Bcl-2 homology (BH) domains and the mitochondrial outer membrane permeabilization (MOMP) pathway .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Bcl-2/Mcl-1-IN-1, including:
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
S63845: A selective Mcl-1 inhibitor currently in clinical trials for various cancers.
ABT-263 (Navitoclax): A dual Bcl-2/Bcl-xL inhibitor with potent anticancer activity.
Uniqueness
This compound is unique in its ability to simultaneously inhibit both Bcl-2 and Mcl-1, providing a broader spectrum of anticancer activity compared to single-target inhibitors . This dual inhibition approach enhances its potential to overcome resistance mechanisms and improve therapeutic outcomes in cancer patients .
Propiedades
Fórmula molecular |
C28H23NO3 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
2-[1-(3-naphthalen-1-yloxypropyl)indol-4-yl]benzoic acid |
InChI |
InChI=1S/C28H23NO3/c30-28(31)25-12-4-3-11-23(25)22-13-6-14-26-24(22)16-18-29(26)17-7-19-32-27-15-5-9-20-8-1-2-10-21(20)27/h1-6,8-16,18H,7,17,19H2,(H,30,31) |
Clave InChI |
ZWXUHEMCQWSXNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCCCN3C=CC4=C(C=CC=C43)C5=CC=CC=C5C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9,11,20,22,24-Hexahydroxy-16-(hydroxymethyl)-13-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,6,8,10,12,14,16,19,21,23,25-tridecaene-5,18-dione](/img/structure/B15144028.png)
